molecular formula C26H26N2O2S B132394 Coumarin 545T CAS No. 155306-71-1

Coumarin 545T

Cat. No. B132394
M. Wt: 430.6 g/mol
InChI Key: MSDMPJCOOXURQD-UHFFFAOYSA-N
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Description

Coumarin 545T is not explicitly mentioned in the provided papers. However, the papers discuss various coumarin derivatives and their synthesis, which can provide a general understanding of the coumarin class of compounds. Coumarins are a group of naturally occurring phenolic substances found in many plants. They are known for their sweet scent and are used in the fragrance industry, as well as in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of coumarin derivatives has been a subject of interest due to their biological significance. A green synthetic approach for benzylpyrazolyl coumarin derivatives was achieved through a one-pot four-component reaction, demonstrating the efficiency of using water as a solvent and glacial acetic acid as a catalyst . Another study reported the synthesis of π-expanded coumarins using a one-pot Suzuki reaction followed by visible light-driven electrocyclization, highlighting the importance of functional group modifications to alter optical properties . Additionally, a carbene-catalyzed formal [5 + 5] reaction was developed to construct multisubstituted coumarins, showcasing a method that forms both a benzene and a lactone ring in a single step . Transition-metal-catalyzed reactions have also been emphasized as attractive methodologies for coumarin synthesis under mild conditions .

Molecular Structure Analysis

The molecular structure of coumarin derivatives has been explored using various techniques. Single crystal X-ray diffraction analysis was used to investigate the crystal structure of benzylpyrazolyl coumarin, revealing the presence of strong intramolecular hydrogen bonds and other intermolecular interactions . Density Functional Theory (DFT) calculations were performed to provide detailed descriptions of the orbitals and spatial characteristics of newly synthesized coumarins . The crystal structure of a functionalized coumarin was established by X-ray diffraction analysis and compared with optimized parameters through DFT calculations .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Coumarin 545T. However, they do discuss the synthesis of various coumarin derivatives and the reactions involved in their formation. For instance, the formation of benzylpyrazolyl coumarin derivatives involves a four-component reaction , while the synthesis of π-expanded coumarins incorporates a Suzuki reaction and electrocyclization . The carbene-catalyzed formal [5 + 5] reaction is another example of a chemical reaction used to generate coumarin structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The π-expanded coumarins exhibit intriguing optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by altering the attached functional groups . The antioxidant activity of certain coumarin derivatives has been studied and compared with ascorbic acid, indicating their potential as therapeutic agents . The antifungal activities of new coumarins have also been evaluated, showing significant activities against selected fungi .

Scientific Research Applications

  • Fluorescence Probes

    • Coumarin 545T is widely used in the field of biochemistry as a fluorescence probe .
    • The compound’s high emission yield, excellent photo-stability, variable absorption range, and good solubility make it ideal for this application .
    • It’s used to detect various analytes, contributing to the rapid development of research on fluorescent probes .
    • The results have shown that coumarin fluorescent probes have broad prospects in biochemistry, environmental protection, and disease prevention .
  • Charge-Transfer Materials

    • In the field of material science , Coumarin 545T is used as a charge-transfer material .
    • Its properties make it suitable for use in electronic and photonic devices .
  • Organic Light-Emitting Diodes (OLEDs)

    • Coumarin 545T is used in the production of OLEDs .
    • It serves as a green-emitting dopant and electron transport host material in highly-efficient OLED devices .
    • The use of Coumarin 545T in OLEDs has led to the production of devices with high luminance and efficiency .
  • Environmental Protection

    • Coumarin 545T has applications in the field of environmental protection .
    • As a fluorescent probe, it’s used for the detection of environmental polarity .
  • Disease Prevention

    • In the field of medicine , Coumarin 545T is used in disease prevention .
    • As a fluorescent probe, it’s used for the detection of active oxygen and sulfide .
  • Laser Dyes

    • Coumarin 545T is used in the field of optics as a laser dye .
    • With four methyl groups and enhanced solubility, Coumarin 545T is used in laser dyes with increased laser conversion efficiencies at higher concentrations .
  • Medicinal Chemistry

    • In the field of medicinal chemistry , Coumarin 545T exhibits promising applications .
    • The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
    • Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .
  • Fluorescent Probes for Metal Ions

    • Coumarin 545T is used in the field of analytical chemistry as a fluorescent probe for metal ions .
    • Coumarin fluorescent probes can be used for the detection of Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide .
  • Synthesis and Reactivity

    • In the field of organic chemistry , Coumarin 545T is used for its synthesis and reactivity .
    • The synthesis and functionalization of coumarins have advanced with innovative strategies. This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures, thereby enhancing the biological and physico-chemical properties of the compounds obtained .
  • Coumarin 545T is used in the field of analytical chemistry as a fluorescent probe for pH .
  • Coumarin fluorescent probes can be used for the detection of pH .
  • In the field of pharmacology , Coumarin 545T is used for its antioxidant properties .
  • These properties encompass antioxidant activities .
  • Coumarin 545T is also used in the field of medicine for its antitumor properties .
  • Various coumarin derivatives synthesized by modifying the structure of the benzopyran ring show different pharmacological activities and they are widely used in the medicine field .

Future Directions

The orientation distributions of vacuum-deposited organic emitters, including Coumarin 545T, have been revealed by single-molecule microscopy . This work opens the door to attaining unprecedented information on the factors that determine emitter orientation in current and future material systems for organic light-emitting devices .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDMPJCOOXURQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408462
Record name 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 545T

CAS RN

155306-71-1
Record name C 545T
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155306-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 12.28 g of ethyl 2-(benzothiazolyl)acetate was refluxed with 15 g of 1,1,7,7-tetramethyl-8-hydroxy-9-formyljulolidine in 120 mL of acetonitrile containing 2 mL of piperidine as a base catalyst for 15 h. Upon cooling, the precipitated bright orange solid was filtered and washed with some acetonitrile to give 19 g (79% yield) of pure dye C-545T: m.p. 229-230° C.; Tg=100° C.
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
T Rabe, P Görrn, T Riedl… - Organic Light Emitting …, 2007 - spiedigitallibrary.org
In this paper we investigate the optical gain in organic thin film waveguides using the variable stripe length method (VSL). As active medium the guest-host system containing Tris-(8-…
Number of citations: 2 www.spiedigitallibrary.org
S Dalal, BK Das, M Saini, D Chakraborty, KK Sadhu - Dyes and Pigments, 2021 - Elsevier
In this study, we have compared neutral coumarin based well-known commercially available probes C6, C7 and C545T for fluorogenic response from the aggregated insulin. The …
Number of citations: 1 www.sciencedirect.com
BYW Hsu, M Ng, A Tan, J Connell… - Advanced …, 2016 - Wiley Online Library
… the coencapsulation of MnO nanoparticles and coumarin-545T inside a hybrid silica nanoshell… as an efficient fluorescence quencher of coumarin-545T prior to cellular uptake. However, …
Number of citations: 43 onlinelibrary.wiley.com
C Ren, GHB Ng, X Li, C Teh - Nano Life, 2015 - World Scientific
… to trap a highly uorescent uorophore, Coumarin 545T. Coumarins have been used in live cell … Werst characterize the size and morphology of synthesized Coumarin 545T trapped silica …
Number of citations: 1 www.worldscientific.com
YK Kim, SH Hwang - Synthetic metals, 2006 - Elsevier
… A hole-transporting material, NPB or TATT and tris(8-quinolinolato)aluminum (Alq 3 ) doped with 1% of Coumarin 545T (C545T) as green emitting layer and Alq 3 as an electron-…
Number of citations: 47 www.sciencedirect.com
A Shukla, M Hasan, G Banappanavar… - Communications …, 2022 - nature.com
… To further overcome these factors, we used a host–guest system with PCAN as the host and Coumarin 545T (C545T) as the guest emitter. The singlet and triplet energy levels of C545T …
Number of citations: 12 www.nature.com
R Inglev, E Møller, J Højgaard, O Bang, J Janting - Sensors, 2020 - mdpi.com
… the fiber end-surface, and consists of poly-methylmethacrylate (PMMA), the oxygen quenchable luminophore platinum-octaethylporphyrin (PtOEP) and the luminophore coumarin 545T …
Number of citations: 5 www.mdpi.com
T Yu, P Zhang, Y Zhao, H Zhang, J Meng, D Fan - Organic Electronics, 2009 - Elsevier
… Prior work on guest–host doped emitter systems, most of them were involved with the green fluorescent dopants such as coumarin 6, coumarin 545 and coumarin 545T. Apart from the …
Number of citations: 87 www.sciencedirect.com
T Rabe, P Goerrn, T Riedl, W Kowalsky - Proceedings of SPIE, 2007 - hero.epa.gov
Optical gain in coumarin 545T doped tris(8-hydroxy-chinolinato)aluminium thin-films - art. no. 66551F | Health & Environmental Research Online (HERO) | US EPA … Optical gain in …
Number of citations: 0 hero.epa.gov
T Abel, B Ungerböck, I Klimant, T Mayr - Chemistry Central Journal, 2012 - Springer
… For this reason two more dyes were introduced, which form a FRET cascade: a donor (Coumarin 545T or “C545T”), an acceptor (Macrolex Fluorescent Red G or “MFR”) and a quencher …
Number of citations: 43 link.springer.com

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